![molecular formula C20H22N2O7S B2416828 N-((1-(苯并[d][1,3]二氧戊环-5-基)-5-氧代吡咯烷-3-基)甲基)-3,4-二甲氧基苯磺酰胺 CAS No. 954634-61-8](/img/structure/B2416828.png)
N-((1-(苯并[d][1,3]二氧戊环-5-基)-5-氧代吡咯烷-3-基)甲基)-3,4-二甲氧基苯磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3,4-dimethoxybenzenesulfonamide is a complex organic compound featuring an intricate structure that includes a benzo[d][1,3]dioxole moiety, a pyrrolidinone ring, and a sulfonamide group
科学研究应用
Chemistry: The compound serves as a versatile building block in synthetic organic chemistry, facilitating the construction of complex molecular architectures.
Biology: In biological research, its structural features may mimic certain natural compounds, making it useful in studies of enzyme inhibition and receptor binding.
Medicine: Medically, the sulfonamide group is particularly significant due to its known pharmacological properties. Derivatives may exhibit antibacterial, antifungal, or anti-inflammatory activities.
Industry: In industrial applications, such compounds can be used in the synthesis of advanced materials, dyes, and agrochemicals.
作用机制
Target of Action
The compound, also known as N-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-3,4-dimethoxybenzenesulfonamide, has been found to have anticancer activity against various cancer cell lines . The primary targets of this compound are microtubules and their component protein, tubulin . Tubulin is a key protein in the formation of the cytoskeleton, which provides structure and shape to cells. It is also crucial for cell division, making it a leading target for anticancer agents .
Mode of Action
This compound interacts with its targets by modulating microtubule assembly . It achieves this through the suppression of tubulin polymerization or stabilization of microtubule structure . This interaction causes mitotic blockade and induces cell apoptosis, effectively inhibiting the growth of cancer cells .
Biochemical Pathways
The compound affects the biochemical pathway involving tubulin and microtubules . By suppressing tubulin polymerization or stabilizing microtubule structure, it disrupts the normal function of the cytoskeleton. This disruption leads to cell cycle arrest and apoptosis, thereby inhibiting the proliferation of cancer cells .
Pharmacokinetics
It is mentioned that the compound obeys lipinski’s rule of five , which suggests that it has favorable drug-like properties and good bioavailability.
Result of Action
The compound’s action results in cell cycle arrest at the S phase and induces apoptosis in cancer cells . This leads to a significant reduction in the growth and proliferation of cancer cells, demonstrating its potential as an anticancer agent .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3,4-dimethoxybenzenesulfonamide generally involves multi-step organic synthesis:
Formation of the benzo[d][1,3]dioxole moiety: : This can be achieved through the cyclization of catechol derivatives with suitable reagents.
Pyrrolidinone ring construction: : Introduction of the pyrrolidinone moiety often involves the use of amino acids or derivatives, coupled with cyclization agents.
Attachment of the sulfonamide group: : Sulfonamide synthesis typically employs sulfonyl chlorides in the presence of suitable bases.
Industrial Production Methods: Industrially, large-scale synthesis may utilize optimized reaction conditions to enhance yield and purity. Automation and continuous flow reactors are often employed to achieve efficient production of such complex molecules.
化学反应分析
Types of Reactions: N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3,4-dimethoxybenzenesulfonamide can undergo various chemical reactions:
Oxidation: : Can be oxidized under suitable conditions to yield corresponding sulfoxides or sulfones.
Reduction: : Can undergo reduction, particularly at the sulfonamide or carbonyl groups, to yield amine derivatives or alcohols.
Substitution: : Substitution reactions are feasible at the aromatic rings or the sulfonamide nitrogen.
Oxidation: : Typical oxidizing agents include potassium permanganate or m-chloroperoxybenzoic acid.
Reduction: : Common reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: : Electrophilic or nucleophilic reagents depending on the target substitution site.
Major Products: The products of these reactions vary based on the specific conditions and reagents used but can include sulfonamides, amines, and other functionalized derivatives.
相似化合物的比较
Similar Compounds:
N-(benzo[d][1,3]dioxol-5-yl)-sulfonamides: : These compounds share the benzo[d][1,3]dioxole and sulfonamide motifs.
Pyrrolidinone derivatives: : Molecules featuring pyrrolidinone rings but different substituents.
Methoxybenzene sulfonamides: : Compounds with sulfonamide groups attached to methoxybenzene moieties.
Highlighting Uniqueness: N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3,4-dimethoxybenzenesulfonamide is unique due to its combination of three distinct pharmacophores: the benzo[d][1,3]dioxole moiety, pyrrolidinone ring, and sulfonamide group. This triad endows it with diverse chemical reactivity and broad-ranging biological activities that are not typically observed in simpler analogs.
Happy to deep-dive into any specific aspect or pivot to something else interesting!
属性
IUPAC Name |
N-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-3,4-dimethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O7S/c1-26-16-6-4-15(9-18(16)27-2)30(24,25)21-10-13-7-20(23)22(11-13)14-3-5-17-19(8-14)29-12-28-17/h3-6,8-9,13,21H,7,10-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MURWNBWXOBYYSE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2CC(=O)N(C2)C3=CC4=C(C=C3)OCO4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

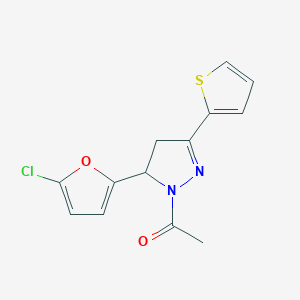
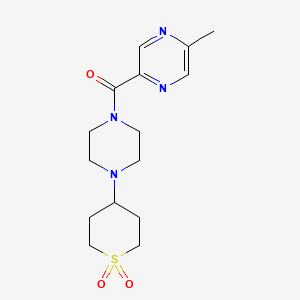
![3-[1-(Cyclopropanecarbonyl)piperidin-4-yl]-1,1-dimethylurea](/img/structure/B2416751.png)
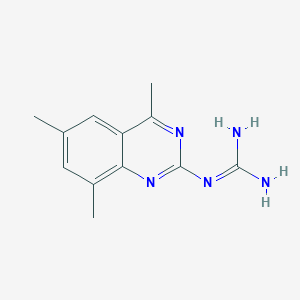

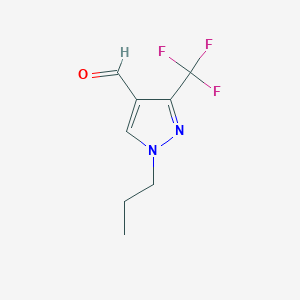
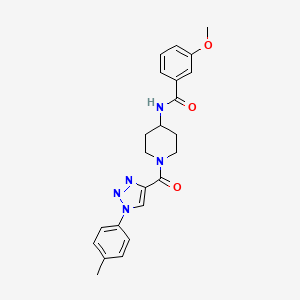
![2-Chloro-1-[2-[2-(dimethylamino)pyrimidin-4-yl]morpholin-4-yl]propan-1-one](/img/structure/B2416757.png)
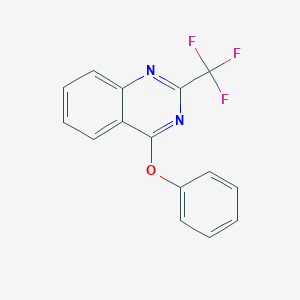

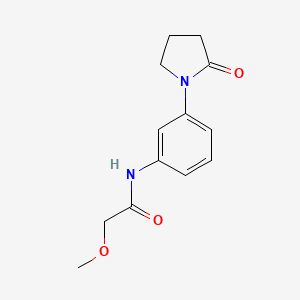
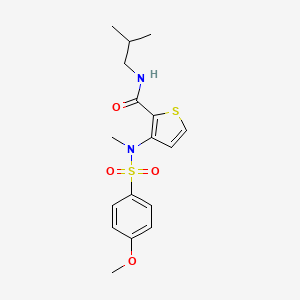
![1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2416765.png)
